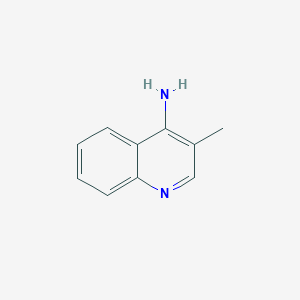
3-Methylquinolin-4-amine
Übersicht
Beschreibung
3-Methylquinolin-4-amine is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical reactions and properties. Its molecular structure is foundational to its chemical behavior and potential applications in materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of 3-Methylquinolin-4-amine and related compounds often involves catalyzed reactions. For example, Cu-catalyzed aerobic oxidative cyclizations have been employed for the synthesis of α-O-, S-, and N-substituted 4-methylquinoline derivatives from N-hydroxyaminoallenes, demonstrating the versatility of catalyzed reactions in producing quinoline derivatives (Sharma & Liu, 2015). Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines has been developed for the synthesis of 3-substituted 4(3H)-quinazolinones, highlighting the efficiency of using commercially available materials under mild conditions (Xiao et al., 2009).
Molecular Structure Analysis
The molecular structure and properties of 3-Methylquinolin-4-amine can be analyzed through various computational methods. For instance, Density Functional Theory (DFT) has been used to investigate the molecular geometry, electrostatic potential, and vibrational analysis of quinoline derivatives, providing insights into their stability and reactivity based on molecular interactions and conformational analysis (Fatma et al., 2017).
Chemical Reactions and Properties
Quinoline derivatives participate in diverse chemical reactions, demonstrating a range of chemical properties. For example, the synthesis of tetrahydroquinoline derivatives through domino reactions highlights the ability of quinoline compounds to undergo efficient cyclization, with selectivity influenced by the reaction medium (Zhang & Li, 2002). Additionally, amination reactions of quinoline derivatives with amide solvents have been explored, showing the influence of steric and electronic effects on reaction outcomes (Tsai et al., 2008).
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antidepressant-Like Activity
3-Methylquinolin-4-amine, as part of the broader category of tetrahydroisoquinolines (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline), demonstrates significant neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. These compounds exhibit unique mechanisms through MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, contributing to neuroprotection in neurodegenerative diseases. Additionally, their antidepressant and antiaddictive properties have been validated through various animal models, suggesting their potential as therapeutic agents for depression and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Cancer Research
Heterocyclic amines, such as those related to 3-Methylquinolin-4-amine, have been explored for their roles in cancer research. Notably, food-derived heterocyclic amines (HAs) have been implicated in mammary gland cancer through experimental studies, underscoring the potential etiological role of certain heterocyclic amines in breast cancer. Chronic administration of these compounds in dietary studies with animals has demonstrated carcinogenic effects, indicating the importance of understanding heterocyclic amine interactions with DNA and their metabolic activation for potential cancer therapy research (Snyderwine, 1994).
Antiviral and Antitumor Applications
Research into imidazoquinolinamines, including compounds structurally similar to 3-Methylquinolin-4-amine, has revealed their potential as immune response modifiers with antiviral, antiproliferative, and antitumor activities. These compounds, through localized induction of cytokines and interaction with DNA, exhibit a wide range of biological functions and hold promise for treating various cutaneous diseases and tumors. This class of compounds, represented by imiquimod, underscores the translational potential of 3-Methylquinolin-4-amine and related structures in developing topical agents for skin disorders and neoplasms, highlighting the broad applicability of heterocyclic amines in therapeutic contexts (Syed, 2001).
Antimalarial and Repurposing Efforts
The study and development of chloroquine and related compounds have been instrumental in the fight against malaria, showcasing the broader utility of quinoline derivatives. These efforts highlight the importance of understanding the biological mechanisms and therapeutic potential of compounds like 3-Methylquinolin-4-amine. Research on repurposing efforts, especially in cancer therapy, suggests that understanding the biochemical properties of these compounds can lead to innovative treatments for a variety of diseases, including infectious and non-infectious conditions (Njaria, Okombo, Njuguna, & Chibale, 2015).
Eigenschaften
IUPAC Name |
3-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFYJQGCWEYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355836 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-4-amine | |
CAS RN |
19701-33-8 | |
| Record name | 3-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



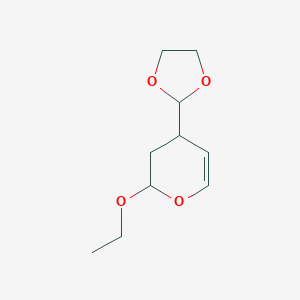
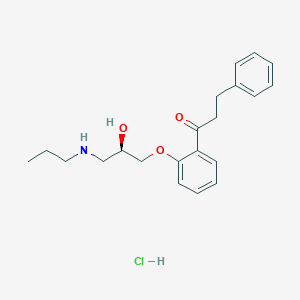
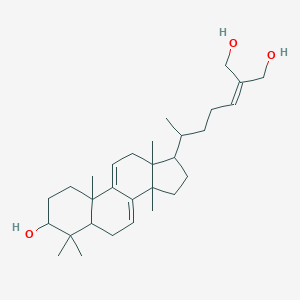
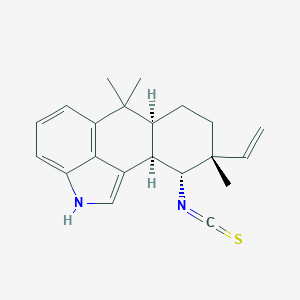
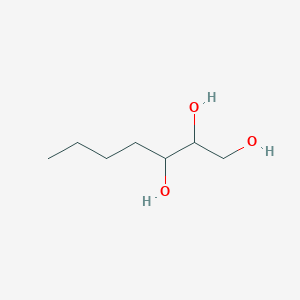
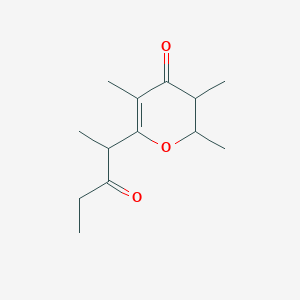
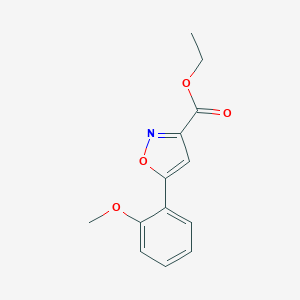
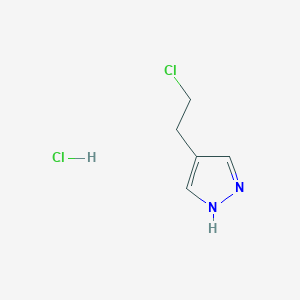
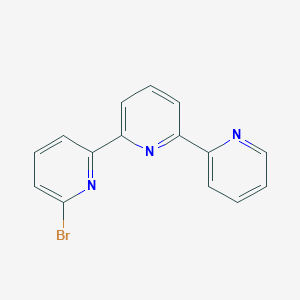
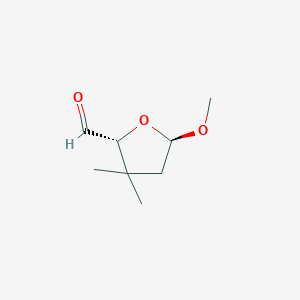
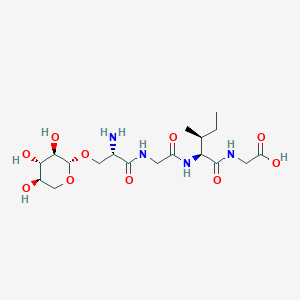
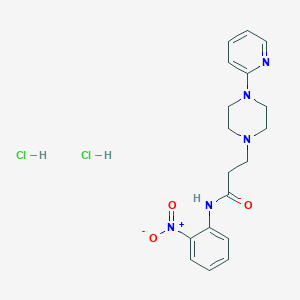
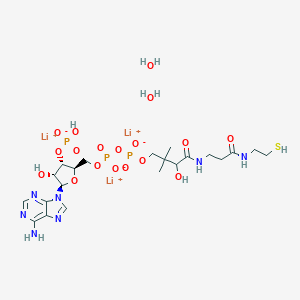
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)